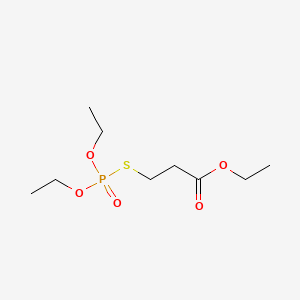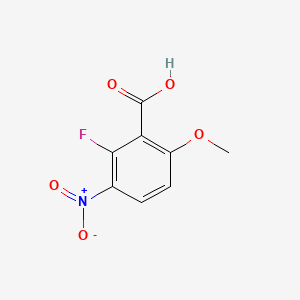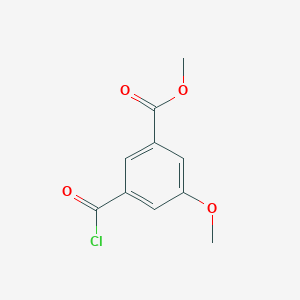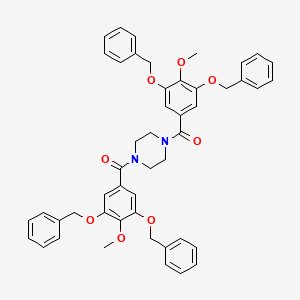
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea is an organic compound characterized by a cyclohexane ring substituted with a hydroxy group and a methyl group, and a phenylurea moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 4-hydroxy-3-methylcyclohexanone, is synthesized through the oxidation of 3-methylcyclohexanol.
Urea Derivative Formation: The cyclohexane derivative is then reacted with phenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other industrial materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylurea moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea can be compared with similar compounds such as:
1-(4-Hydroxycyclohexyl)-3-phenylurea: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(4-Hydroxy-3-methylphenyl)-3-phenylurea: Contains a phenyl ring instead of a cyclohexane ring, leading to different chemical and biological properties.
The presence of the cyclohexane ring and the specific substitution pattern in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
CAS-Nummer |
55521-13-6 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
1-(4-hydroxy-3-methylcyclohexyl)-3-phenylurea |
InChI |
InChI=1S/C14H20N2O2/c1-10-9-12(7-8-13(10)17)16-14(18)15-11-5-3-2-4-6-11/h2-6,10,12-13,17H,7-9H2,1H3,(H2,15,16,18) |
InChI-Schlüssel |
XUCPPNIJOBIHJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCC1O)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



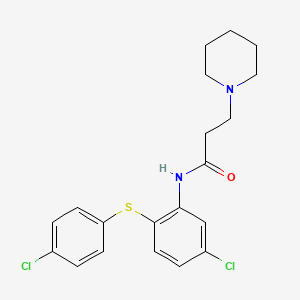


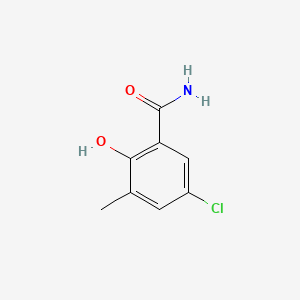



![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)

